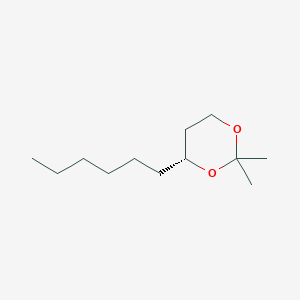![molecular formula C34H43ClN2O7 B1148121 Rhodamine B, hexyl ester perchlorate [R 6] CAS No. 877933-92-1](/img/new.no-structure.jpg)
Rhodamine B, hexyl ester perchlorate [R 6]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodamine B, hexyl ester perchlorate: is a positively charged rhodamine dye. Rhodamine dyes, including rhodamine esters and rosamines, are known for their selective localization in mitochondria, making them widely used for labeling mitochondria in live cells. This particular rhodamine ester exhibits orange fluorescence and has spectral properties similar to those of TRITC (Tetramethylrhodamine isothiocyanate), making it convenient for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rhodamine B, hexyl ester perchlorate typically involves the esterification of rhodamine B with hexanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of rhodamine B, hexyl ester perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps such as distillation, crystallization, or chromatography to achieve high purity. The final product is then formulated and packaged for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodamine B, hexyl ester perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced derivatives.
Substitution: The ester group in rhodamine B, hexyl ester perchlorate can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Rhodamine B, hexyl ester perchlorate is widely used as a fluorescent dye in chemical research. Its ability to selectively stain mitochondria makes it valuable for studying mitochondrial function and dynamics.
Biology: In biological research, this compound is used to label live cells, particularly for imaging mitochondria. Its orange fluorescence allows for easy visualization under a fluorescence microscope.
Medicine: Rhodamine B, hexyl ester perchlorate is used in medical research to study cellular processes and mitochondrial health. It is also employed in drug delivery studies to track the distribution of drugs within cells.
Industry: In industrial applications, this compound is used in the formulation of fluorescent dyes for various purposes, including textiles, inks, and coatings .
Wirkmechanismus
Molecular Targets and Pathways: Rhodamine B, hexyl ester perchlorate exerts its effects by selectively localizing in mitochondria due to its positive charge. The compound interacts with the mitochondrial membrane potential, allowing it to accumulate within the mitochondria. This selective localization enables the compound to act as a fluorescent marker for mitochondria, facilitating the study of mitochondrial function and dynamics .
Vergleich Mit ähnlichen Verbindungen
Rhodamine 123: Another rhodamine dye used for mitochondrial staining, but with different spectral properties.
Tetramethylrhodamine ethyl ester (TMRE): A similar compound used for mitochondrial membrane potential studies.
Rhodamine 6G: A rhodamine dye with different applications, including laser dyes and fluorescence microscopy.
Uniqueness: Rhodamine B, hexyl ester perchlorate is unique due to its specific ester group, which provides distinct spectral properties and fluorescence characteristics. Its ability to selectively stain mitochondria with orange fluorescence makes it particularly valuable for certain applications where other rhodamine dyes may not be suitable .
Eigenschaften
CAS-Nummer |
877933-92-1 |
|---|---|
Molekularformel |
C34H43ClN2O7 |
Molekulargewicht |
627.17 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





